molecular formula C12H15BrN2O B581704 3-Amino-5-bromo-N-cyclopentylbenzamide CAS No. 1375068-65-7

3-Amino-5-bromo-N-cyclopentylbenzamide

Cat. No. B581704
CAS RN: 1375068-65-7
M. Wt: 283.169
InChI Key: UTOBNVWWBOFANR-UHFFFAOYSA-N
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Description

“3-Amino-5-bromo-N-cyclopentylbenzamide” is a compound with the molecular formula C12H15BrN2O . It has a molecular weight of 283.16 g/mol . The IUPAC name for this compound is 3-amino-5-bromo-N-cyclopentylbenzamide .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C12H15BrN2O/c13-9-5-8 (6-10 (14)7-9)12 (16)15-11-3-1-2-4-11/h5-7,11H,1-4,14H2, (H,15,16) . The canonical SMILES representation is C1CCC (C1)NC (=O)C2=CC (=CC (=C2)Br)N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.16 g/mol . It has a XLogP3-AA value of 2.5 , indicating its lipophilicity. The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 282.03678 g/mol . The topological polar surface area is 55.1 Ų . The compound has a complexity of 253 .

Scientific Research Applications

Synthesis of Chlorantraniliprole

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

It has been evaluated in the context of GDEPT, where nitrogen mustard analogues derived from it were tested for cytotoxicity in cell lines expressing Escherichia coli nitroreductase. This research highlights its potential use in targeted cancer therapies (F. Friedlos, W. Denny, B. Palmer, C. Springer, 1997).

Photosynthesis Inhibition

Derivatives of this compound have been studied for their potential to inhibit photosynthetic electron transport, indicating its use in the study of photosynthesis and possibly in the development of herbicides (K. Kráľová, F. Šeršen, M. Pesko, K. Waisser, L. Kubicová, 2013).

Synthesis of Novel Compounds

It has been used in the synthesis of novel compounds like 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones, showing potential cytotoxicity against human cancer cell lines and antimalarial activity (M. Mphahlele, T. A. Khoza, P. Mabeta, 2016).

Protein Labeling

3-Bromo-1,2,4,5-tetrazine, synthesized from this compound, has been used for chemoselective protein labeling and biorthogonal reactions, which is significant in therapeutic applications like antibody development (Enric Ros, Marina Bellido, X. Verdaguer, L. Ribas de Pouplana, A. Riera, 2020).

Safety and Hazards

The compound should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . The compound should not be subjected to grinding, shock, or friction . It should not be inhaled or come in contact with skin or eyes . It should not be consumed, and it should only be used in a well-ventilated area or outdoors . Protective gloves, clothing, eye protection, and face protection should be worn when handling the compound .

properties

IUPAC Name

3-amino-5-bromo-N-cyclopentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-9-5-8(6-10(14)7-9)12(16)15-11-3-1-2-4-11/h5-7,11H,1-4,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOBNVWWBOFANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromo-N-cyclopentylbenzamide

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